molecular formula C18H14O5 B5614662 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate

Cat. No. B5614662
M. Wt: 310.3 g/mol
InChI Key: KXLQSVMVWTXVBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate often involves complex reactions, including ring opening followed by ring closure, as seen in the synthesis of related compounds. For example, Halim and Ibrahim (2022) describe the synthesis of a novel compound through a process involving ring opening and closure reactions, indicative of the complex synthetic routes used for such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectral data and crystallography. For instance, Xiaochuan Chen, Jiao Ye, and A. Hu (2012) utilized NMR and MS techniques alongside X-ray single crystal diffraction analysis to confirm the structure of a similar compound (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate may include photo-reorganization and reactions with phosphorus ylides, as reported by Aarti Dalai et al. (2017) and C. Bezergiannidou‐Balouctsi et al. (1993), respectively. These studies highlight the diverse chemical reactions these compounds can undergo (Dalai et al., 2017); (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are often explored using theoretical and experimental approaches. For instance, Halim and Ibrahim (2017) conducted DFT calculations and NBO analysis to explore the electronic structure and reactivity of a related compound (Halim & Ibrahim, 2017).

properties

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-11-4-6-13-14-7-5-12(22-17(19)10-2-3-10)9-16(14)23-18(20)15(13)8-11/h4-10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLQSVMVWTXVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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